2-(3,4-DIMETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-6-METHYLQUINOLINE
Overview
Description
2-(3,4-DIMETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-6-METHYLQUINOLINE is a complex organic compound with a unique structure that combines a quinoline core with substituted phenyl and piperazine groups
Preparation Methods
The synthesis of 2-(3,4-DIMETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-6-METHYLQUINOLINE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the quinoline core, followed by the introduction of the substituted phenyl and piperazine groups. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
2-(3,4-DIMETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-6-METHYLQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2-(3,4-DIMETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-6-METHYLQUINOLINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, with research focusing on its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-6-METHYLQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2-(3,4-DIMETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-6-METHYLQUINOLINE can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds with a quinoline core but different substituents, which may exhibit varying biological activities and chemical properties.
Piperazine Derivatives: Compounds containing the piperazine moiety, which are often studied for their pharmacological potential.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-6-methylquinolin-4-yl]-(4-ethylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O/c1-5-27-10-12-28(13-11-27)25(29)22-16-24(20-8-7-18(3)19(4)15-20)26-23-9-6-17(2)14-21(22)23/h6-9,14-16H,5,10-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDLZUCDPNTHOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC(=C(C=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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